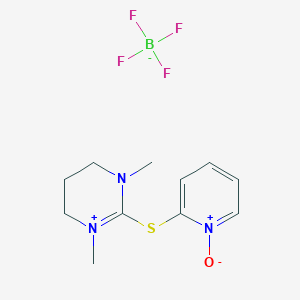

2-(1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium-2-ylthio)pyridine N-oxide tetrafluoroborate

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic naming of 2-(1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium-2-ylthio)pyridine N-oxide tetrafluoroborate follows the Hantzsch-Widman nomenclature and IUPAC guidelines for heterocyclic compounds. This system prioritizes:

- Identification of heteroatoms and their positions.

- Specification of ring size and saturation.

- Use of suffixes to denote molecular framework variations.

The compound’s name is constructed as follows:

- Pyridine N-oxide : The parent structure is pyridine (a six-membered aromatic ring with one nitrogen atom), modified by an N-oxide group (oxygen atom bonded to nitrogen).

- 1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium : A partially saturated pyrimidine ring (six-membered ring with two nitrogen atoms at positions 1 and 3) with methyl groups at positions 1 and 3. The "tetrahydropyrimidin-1-ium" indicates a saturated ring with four hydrogen atoms and a quaternary ammonium center at position 1.

- 2-ylthio : A sulfur atom attached to position 2 of the pyrimidinium ring.

- Tetrafluoroborate : The counterion, [BF~4~]^−^, derived from tetrafluoroboric acid.

The full IUPAC name adheres to priority rules for heteroatoms (N > S > O in this case) and locant numbering to minimize positional indices.

Table 1: Hantzsch-Widman Prefixes and Suffixes Relevant to the Compound

| Component | Prefix/Suffix | Role in Nomenclature |

|---|---|---|

| Pyridine ring | "pyridine" | Parent heterocycle |

| N-oxide modification | "N-oxide" | Functional group designation |

| Tetrahydropyrimidinium | "tetrahydro" | Saturation descriptor |

| Sulfur substituent | "thio" | Substituent prefix |

| Quaternary ammonium | "-ium" | Charge designation |

Historical Evolution of Terminology in Heterocyclic Quaternary Ammonium Salts

The nomenclature of quaternary ammonium salts, including heterocyclic variants, has evolved significantly since the 19th century:

- Early Trivial Names : Initial discoveries, such as pyridine (1849) and pyrimidine (1885), relied on non-systematic names derived from natural sources or synthesis pathways.

- Hantzsch-Widman System : Introduced in 1887–1888, this framework standardized heterocyclic naming by integrating heteroatom prefixes (e.g., "aza" for nitrogen) with ring-size suffixes (e.g., "-ine" for six-membered unsaturated rings).

- Quaternary Ammonium Conventions : The term "quaternary ammonium" emerged in the early 20th century to describe nitrogen centers bonded to four alkyl/aryl groups. Systematic rules for salts, including counterion specification (e.g., tetrafluoroborate), were codified in IUPAC’s 1979 recommendations.

For this compound, the historical progression is evident in:

Properties

IUPAC Name |

1,3-dimethyl-2-(1-oxidopyridin-1-ium-2-yl)sulfanyl-5,6-dihydro-4H-pyrimidin-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N3OS.BF4/c1-12-7-5-8-13(2)11(12)16-10-6-3-4-9-14(10)15;2-1(3,4)5/h3-4,6,9H,5,7-8H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJXDGWPRBAYJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CN1CCC[N+](=C1SC2=CC=CC=[N+]2[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BF4N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367252-09-3 | |

| Record name | 367252-09-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound 2-(1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium-2-ylthio)pyridine N-oxide tetrafluoroborate (CAS Number: 367252-09-3) is a complex organic molecule with significant biological activity. Its unique structural features make it a subject of interest in various fields including pharmaceuticals, catalysis, and biotechnology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in drug development, and potential therapeutic uses.

The molecular formula of this compound is with a molecular weight of 325.14 g/mol. It appears as a white to off-white crystalline solid with a melting point between 128°C and 133°C .

Mechanisms of Biological Activity

The biological activity of This compound can be attributed to several key mechanisms:

- Antioxidant Activity : The presence of the N-oxide functional group contributes to its ability to scavenge free radicals, which is crucial in preventing oxidative stress in cells.

- Enzyme Inhibition : Studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting processes such as neurotransmitter synthesis and degradation.

- Receptor Modulation : Preliminary research indicates that it may interact with specific receptors in the nervous system, suggesting a role in modulating neurotransmission.

Applications in Pharmaceutical Development

This compound has been explored for its potential in developing treatments for neurological disorders. Its structural properties allow it to serve as an intermediate in the synthesis of various pharmaceuticals aimed at conditions such as depression and anxiety disorders.

Case Studies

- Neurological Disorders : Research indicates that derivatives of this compound exhibit promising results in preclinical models for treating conditions like Alzheimer's disease by enhancing cholinergic activity .

- Antimicrobial Properties : In vitro studies have demonstrated that this compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .

Data Table: Biological Activities and Effects

Research Findings

Recent studies have focused on the synthesis and characterization of this compound's derivatives to enhance its biological activity. For instance:

- A study published in Journal of Medicinal Chemistry reported the synthesis of modified versions that showed improved potency in inhibiting acetylcholinesterase (AChE), an enzyme linked to cognitive decline .

- Another investigation highlighted its role as a catalyst in organic reactions that produce biologically active compounds, demonstrating its versatility beyond direct biological applications .

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

2. Anticancer Potential

Preliminary studies suggest that 2-(1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium-2-ylthio)pyridine N-oxide tetrafluoroborate may possess anticancer properties. In vitro experiments have shown that the compound can induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapies .

Applications in Materials Science

1. Catalysis

The compound has been explored as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions such as oxidation and substitution with high efficiency. The presence of the pyridine ring enhances its ability to stabilize transition states during catalytic processes .

2. Sensor Technology

Due to its electrochemical properties, this compound has potential applications in sensor technology. It can be utilized in the development of sensors for detecting environmental pollutants or biological markers due to its sensitivity to changes in chemical environments .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridinium Tetrafluoroborate Derivatives

Example Compounds :

3-Hydroxy-1-methyl-4-((tosyloxy)methyl)pyridin-1-ium Tetrafluoroborate (1-OTs) Molecular Formula: C₁₅H₁₇BF₄NO₄S Key Features: Tosyloxy (tosyl-protected hydroxyl) substituent on the pyridinium ring. Applications: Intermediate in synthesizing activated esters or protected hydroxyl derivatives .

4-(Acetoxymethyl)-1-methylpyridin-1-ium Tetrafluoroborate (3-OAc) Molecular Formula: C₉H₁₂BF₄NO₂ Key Features: Acetoxymethyl group at the 4-position. Applications: Precursor for introducing acetyl-protected functionalities in organic synthesis .

Comparison :

- Structural Divergence : Both 1-OTs and 3-OAc lack the tetrahydropyrimidinium-thioether linkage present in the target compound.

- Functional Utility : The target compound’s dual heterocyclic system may confer unique steric or electronic effects in catalysis or coupling reactions, whereas 1-OTs and 3-OAc are tailored for hydroxyl/acetyl group activation .

Thiuronium and Thiopyrylium Salts

Example Compounds :

S-(1-Oxido-2-pyridyl)-N,N,N',N'-tetramethylthiuronium Tetrafluoroborate (TOTT)

- Molecular Formula : C₁₀H₁₆BF₄N₃OS

- Key Features : Tetramethylthiuronium group attached to pyridine N-oxide.

- Applications : Widely used as a coupling reagent in peptide synthesis due to its high reactivity .

2,4,6-Triphenylthiopyrylium Tetrafluoroborate Molecular Formula: C₂₃H₁₈BF₄S Key Features: Thiopyrylium (sulfur-containing aromatic) core with phenyl substituents. Applications: Potential use in photoredox catalysis or as a fluorescent probe .

Comparison :

- Reactivity : TOTT’s thiuronium group enables rapid activation of carboxylic acids, whereas the target compound’s thioether linkage may offer milder reactivity suited for selective transformations.

- Aromatic Systems: The thiopyrylium salt’s conjugated sulfur-aromatic system contrasts with the target compound’s non-aromatic tetrahydropyrimidinium ring, leading to divergent electronic properties .

Quaternary Ammonium Tetrafluoroborates

Example Compound :

1,1-Dimethylpyrrolidinium Tetrafluoroborate

Comparison :

- Complexity : The target compound’s hybrid pyridine-tetrahydropyrimidinium structure provides multiple reactive sites compared to the simplicity of 1,1-dimethylpyrrolidinium.

- Application Scope : Quaternary ammonium salts like 1,1-dimethylpyrrolidinium are niche in electrochemistry, while the target compound may bridge synthetic and catalytic roles .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Primary Applications |

|---|---|---|---|---|

| Target Compound | C₁₁H₁₆BF₄N₃OS | 324.88 | Pyridine N-oxide + tetrahydropyrimidinium + thioether | Organic synthesis, catalysis |

| 3-Hydroxy-1-methyl-4-((tosyloxy)methyl)pyridin-1-ium tetrafluoroborate (1-OTs) | C₁₅H₁₇BF₄NO₄S | 410.12 | Tosyl-protected hydroxyl group on pyridinium | Activated intermediate synthesis |

| S-(1-Oxido-2-pyridyl)-N,N,N',N'-tetramethylthiuronium tetrafluoroborate (TOTT) | C₁₀H₁₆BF₄N₃OS | 329.12 | Tetramethylthiuronium + pyridine N-oxide | Peptide coupling reagent |

| 2,4,6-Triphenylthiopyrylium tetrafluoroborate | C₂₃H₁₈BF₄S | 432.26 | Thiopyrylium aromatic core with phenyl groups | Photoredox catalysis |

| 1,1-Dimethylpyrrolidinium tetrafluoroborate | C₆H₁₄BF₄N | 186.99 | Simple quaternary ammonium salt | Ionic liquids, electrolytes |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The compound is synthesized via the formation of a sulfur-linked pyrimidinium-pyridine N-oxide salt, followed by counterion exchange to tetrafluoroborate. The key steps involve:

- Synthesis of the 1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium intermediate.

- Introduction of the pyridine N-oxide moiety through nucleophilic substitution or coupling.

- Formation of the thioether linkage between the pyrimidinium and pyridine rings.

- Final salt formation with tetrafluoroborate anion to yield the stable ionic compound.

Due to the compound's complex structure, the synthesis often requires controlled conditions to maintain the integrity of the N-oxide and quaternary ammonium functionalities.

Detailed Synthetic Route

While direct literature on this exact compound's preparation is limited, analogous preparation methods for related pyridine N-oxide and tetrahydropyrimidinium salts provide a framework.

Step 1: Preparation of Pyridine N-oxide Intermediate

- Pyridine derivatives are oxidized to their N-oxides using oxidizing agents such as hydrogen peroxide in the presence of catalysts like phosphotungstic acid.

- For example, 2,3-dimethylpyridine N-oxide is synthesized by reacting 2,3-dimethylpyridine with 35% hydrogen peroxide and phosphotungstic acid at 45-85°C over 8 hours, achieving yields up to 99.8% with 96% purity.

Step 2: Synthesis of 1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium Salt

- The tetrahydropyrimidinium moiety is typically prepared by methylation of the corresponding tetrahydropyrimidine or by cyclization reactions involving urea derivatives and methylating agents.

- The quaternization at the 1-position forms the positively charged pyrimidinium ion.

Step 3: Formation of the Thioether Linkage

- The sulfur atom acts as a linker between the pyrimidinium and pyridine N-oxide rings.

- This is achieved by nucleophilic substitution where a thiol or sulfide intermediate reacts with the pyridine N-oxide derivative.

- The reaction conditions are optimized to favor the formation of the S-(1-oxo-2-pyridyl)thio linkage without decomposing sensitive functional groups.

Step 4: Salt Formation with Tetrafluoroborate

- The final step involves the introduction of the tetrafluoroborate anion (BF4-) to form the stable ionic salt.

- This is commonly done by metathesis reactions using tetrafluoroboric acid or tetrafluoroborate salts under controlled conditions.

- The resulting compound precipitates or crystallizes out, facilitating purification.

Reaction Conditions and Yields

| Step | Reagents / Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyridine N-oxide formation | 2,3-Dimethylpyridine, H2O2 (35%), phosphotungstic acid | 45-85 °C | 8 hours | ~99.8 | High purity, vacuum distillation used |

| Pyrimidinium salt synthesis | Methylating agents, urea derivatives | Ambient to reflux | Several hrs | N/A | Quaternization step |

| Thioether bond formation | Thiol intermediate + pyridine N-oxide derivative | Controlled heating | Variable | Moderate | Requires inert atmosphere |

| Tetrafluoroborate salt formation | Tetrafluoroboric acid or BF4- salts | Ambient | Hours | High | Salt precipitation for purification |

Note: Exact yields for the thioether formation and salt metathesis steps vary depending on scale and purity of reagents.

Research Findings and Optimization Notes

- The oxidation of pyridine to pyridine N-oxide is a critical step; use of phosphotungstic acid as a catalyst improves selectivity and yield while minimizing side reactions.

- Controlled addition of hydrogen peroxide and temperature regulation prevents over-oxidation and decomposition.

- The sulfur linkage formation is sensitive to moisture and oxygen; inert atmosphere (nitrogen or argon) is recommended to improve yield and purity.

- The tetrafluoroborate salt form enhances compound stability and crystallinity, facilitating handling and storage at 2-8°C.

- Analytical techniques such as HPLC and NMR are used to monitor reaction progress and confirm purity.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Critical Parameters | Outcome/Remarks |

|---|---|---|---|

| Pyridine N-oxide synthesis | 2,3-Dimethylpyridine, H2O2, phosphotungstic acid | 45-85°C, slow addition of H2O2 | High yield (~99.8%), high purity (96%) |

| Pyrimidinium intermediate | Methylating agents, urea derivatives | Ambient to reflux | Formation of quaternary ammonium salt |

| Thioether bond formation | Thiol intermediate, pyridine N-oxide | Inert atmosphere, controlled heat | Moderate yields, sensitive step |

| Salt formation with BF4- | Tetrafluoroboric acid or BF4- salts | Ambient, precipitation | Stable tetrafluoroborate salt formed |

Q & A

Q. Q1. What are the established synthetic routes for preparing 2-(1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium-2-ylthio)pyridine N-oxide tetrafluoroborate, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or thiol-mediated coupling between pyridine N-oxide derivatives and tetrahydropyrimidinium precursors. For example, analogous tetrafluoroborate salts are synthesized by reacting pyrylium tetrafluoroborates with β-aminoalcohols under basic conditions . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., CHCl, MeCN) enhance reaction rates and selectivity .

- Temperature control : Reactions are often heated to 60–80°C to accelerate coupling while minimizing side products .

- Purification : Column chromatography (silica gel) or recrystallization in acetone/ethanol mixtures improves purity (>95%) .

Q. Q2. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer: Multi-nuclear NMR (1H, 13C, 19F) and high-resolution mass spectrometry (HRMS) are critical:

- 1H NMR : Confirms proton environments (e.g., pyridinium protons at δ 8.5–9.0 ppm, tetrahydropyrimidine CH groups at δ 2.5–3.5 ppm) .

- 19F NMR : Verifies BF counterion presence (δ –148 to –152 ppm) .

- X-ray crystallography : Resolves bond lengths (e.g., S–C bonds at ~1.75 Å) and dihedral angles, as seen in related pyridinium salts .

Q. Q3. What are the stability and solubility profiles of this compound under experimental conditions?

Methodological Answer:

- Stability : Hygroscopic in air; store desiccated at –20°C. Decomposes above 200°C (lit. mp ~210–217°C for analogous salts) .

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but insoluble in hexane. Test solubility via incremental solvent addition and sonication .

Advanced Research Questions

Q. Q4. How does the electronic structure of the pyridine N-oxide moiety influence reactivity in fluorination or oxidation reactions?

Methodological Answer: The N-oxide group enhances electrophilicity at the pyridine ring, facilitating nucleophilic attacks. For example:

- Fluorination : BF acts as a fluoride source in Selectfluor-mediated reactions, where the N-oxide stabilizes transition states via resonance .

- Oxidation : The compound may participate in C–H activation reactions, with DFT studies suggesting charge transfer from the tetrahydropyrimidinium sulfur to the pyridine N-oxide .

Q. Q5. What crystallographic data are available to resolve stereochemical ambiguities in derivatives of this compound?

Methodological Answer: Single-crystal X-ray diffraction reveals:

- Unit cell parameters : Triclinic systems (e.g., a = 9.58 Å, b = 11.39 Å, α = 88.2°) for analogous salts .

- Bond angles : Key angles include C–S–C (~105°) and N–B–F (109.5°), critical for modeling steric effects .

- Diastereomeric ratios : Cyclization of related salts yields ~1:1 diastereomers, resolved via chiral HPLC .

Q. Q6. How can computational methods (e.g., DFT) predict reaction pathways involving this compound?

Methodological Answer:

- Geometry optimization : Use B3LYP/6-31G(d) to model ground-state structures, validated against crystallographic data .

- Reactivity maps : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridine and tetrahydropyrimidine moieties .

- Transition-state analysis : IRC calculations predict activation energies for fluorination or cyclization steps .

Q. Q7. What analytical strategies address contradictions in observed vs. theoretical yields during scale-up synthesis?

Methodological Answer:

- Byproduct profiling : Use LC-MS to detect intermediates (e.g., over-oxidized pyridine derivatives) .

- Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., thiolate formation) .

- DoE (Design of Experiments) : Vary temperature, solvent, and stoichiometry to map yield-response surfaces .

Q. Q8. How does this compound perform as a catalyst or co-catalyst in asymmetric synthesis?

Methodological Answer:

- Chiral induction : The tetrahydropyrimidinium scaffold may act as a chiral auxiliary. Test enantioselectivity in Diels-Alder reactions using CD spectroscopy .

- Co-catalyst synergy : Combine with transition metals (e.g., Pd) for cross-coupling reactions; screen turnover numbers (TON) via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.